1,4-Dimethyl-1H-pyrazole-3-carboxylic acid
Overview
Description
1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is a type of organic compound known as phenylpyrazoles . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis
The molecular structure of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . The structure of similar compounds has been discussed based on crystallographic results and solid-state NMR .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, a radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .Scientific Research Applications
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Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
- A specific pyrazole derivative, 5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide, was synthesized and found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
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Coordination Chemistry and Organometallic Chemistry
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Antileishmanial and Antimalarial Activities
- Pyrazole-bearing compounds, including some hydrazine-coupled pyrazoles, have been found to have potent antileishmanial and antimalarial activities .
- These compounds were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . One of the compounds displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .
- Furthermore, two other compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
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Manufacture of Fungicides
- Pyrazole moieties are listed among the highly used ring systems for small molecule drugs by the US FDA .
- A specific pyrazole derivative, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is used in the manufacture of six commercial fungicides which are inhibitors of succinate dehydrogenase .
- Synthesis of Heterocycles
- Pyrazole derivatives, such as 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide, are often used as starting materials for the preparation of more complex heterocyclic systems . These compounds are known for their diverse pharmacological effects and are frequently used as scaffolds in the synthesis of bioactive chemicals .
- The rich reactivity of pyrazoles is linked to their challenging structure, with the possibility of tautomerism and the presence of a multifarious framework, offering versatility for applications in synthetic organic chemistry .
Safety And Hazards
While specific safety and hazard information for 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is not available, similar compounds have been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and they continue to be the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that there is significant potential for future research and development involving 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid and similar compounds.
properties
IUPAC Name |
1,4-dimethylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-8(2)7-5(4)6(9)10/h3H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCQFCGAORZRDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416035 | |
Record name | 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
89202-89-1 | |
Record name | 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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